molecular formula C11H10O4 B13539862 Methyl 5-methoxybenzofuran-3-carboxylate

Methyl 5-methoxybenzofuran-3-carboxylate

Cat. No.: B13539862
M. Wt: 206.19 g/mol
InChI Key: KCGIDMOMUVUMJP-UHFFFAOYSA-N
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Description

Methyl 5-methoxybenzofuran-3-carboxylate (CAS 1103768-30-4) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features the benzofuran scaffold, recognized as a privileged structure in the design of bioactive molecules. Its primary research application is as a key synthetic intermediate for the development of novel therapeutic agents. Recent studies have utilized this core structure to create potent agonists for melatonin MT1 and MT2 receptors, which are promising targets for treating central nervous system disorders such as depression . Compound 18, derived from this benzofuran scaffold, demonstrated significant antidepressant activity in preclinical models, operating through a mechanism that involves the promotion of serotonin and dopamine levels in the brain . Furthermore, structurally related benzofuran compounds are being investigated as potent antiproliferative agents that inhibit tubulin polymerization, a well-established mechanism for anticancer activity . The methoxy and methoxycarbonyl substituents on the benzofuran core are critical for molecular interactions and optimizing drug-like properties. This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic applications.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 5-methoxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H10O4/c1-13-7-3-4-10-8(5-7)9(6-15-10)11(12)14-2/h3-6H,1-2H3

InChI Key

KCGIDMOMUVUMJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxybenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-hydroxy-5-methoxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction proceeds through an intramolecular cyclization to form the benzofuran ring, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxybenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylate ester can be reduced to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-methoxybenzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-methoxybenzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzofuran Esters

The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituent type and position. Below is a comparative analysis of methyl 5-methoxybenzofuran-3-carboxylate and its analogs:

Table 1: Structural and Physical Properties of Selected Benzofuran Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Physical State (m.p. or form) Yield (%) Key Data Sources
This compound 5-OCH₃, 3-COOCH₃ C₁₁H₁₀O₄ 206.19 Pale yellow liquid N/A
Methyl 6-fluorobenzofuran-3-carboxylate (2c) 6-F, 3-COOCH₃ C₁₀H₇FO₃ 194.16 White solid (m.p. 63–65°C) N/A
Ethyl 5-methoxybenzofuran-3-carboxylate (30) 5-OCH₃, 3-COOCH₂CH₃ C₁₂H₁₂O₄ 220.22 Not reported N/A
Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate (3) 6-COCH₃, 5-OCH₃, 2-CH₃, 3-COOCH₃ C₁₄H₁₄O₅ 262.26 White powder (m.p. 170–172°C) 70%
Methyl 6-(dibromoacetyl)-5-methoxy-2-methylbenzofuran-3-carboxylate (X) 6-(Br₂CO), 5-OCH₃, 2-CH₃, 3-COOCH₃ C₁₄H₁₂Br₂O₅ 420.05 White powder N/A
Key Observations:

Substituent Effects on Physical State :

  • The presence of electron-withdrawing groups (e.g., fluorine at position 6 in 2c) increases crystallinity, resulting in a solid state (m.p. 63–65°C), whereas the parent compound (5-methoxy) is a liquid .
  • Bulky substituents like dibromoacetyl (Compound X) or acetyl groups (Compound 3) enhance molecular weight and melting points (e.g., 170–172°C for Compound 3) .

Synthetic Yields :

  • Compound 3, with an acetyl group, achieves a 70% yield via optimized procedures, while derivatives like 3b (carboxylic acid) and 3c (carboxamide) show lower yields (30%), likely due to hydrolysis inefficiencies .

Q & A

Q. What are the key synthetic routes for Methyl 5-methoxybenzofuran-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions such as Claisen condensation , Friedel-Crafts acylation , and esterification. Optimization focuses on:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization steps to enhance reaction rates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst use : Lewis acids (e.g., AlCl₃) for electrophilic substitutions. Progress is monitored via thin-layer chromatography (TLC) and NMR spectroscopy to ensure intermediate purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups and substitution patterns (e.g., methoxy peaks at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 249.08) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using C18 columns with UV detection (λ = 254 nm) .

Q. What are the common chemical transformations of this compound?

  • Hydrolysis : Base-mediated (e.g., NaOH) cleavage of the ester group to carboxylic acid.
  • Nucleophilic substitution : Amines or thiols replace the methoxy group under acidic conditions.
  • Oxidation : Hydrogen peroxide converts the benzofuran ring to quinone derivatives. Reactions are tracked via FT-IR (loss of ester C=O at 1720 cm⁻¹) and NMR .

Advanced Research Questions

Q. How can computational chemistry enhance understanding of its reactivity and bioactivity?

  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., COX-2 enzyme) by simulating ligand-receptor interactions.
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electron-rich sites for electrophilic attacks .
  • Molecular Dynamics (MD) : Simulates solvation effects on conformational stability .

Q. How can researchers address contradictions in synthetic yields reported across studies?

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., catalyst loading, solvent ratio) identifies optimal conditions.
  • Cross-Validation : Reproduce protocols using multiple analytical methods (e.g., HPLC vs. GC-MS) to resolve discrepancies.
  • Byproduct Analysis : LC-MS identifies side products (e.g., dimerization) that reduce yields .

Q. What crystallographic methods refine the compound’s 3D structure?

  • Single-Crystal X-ray Diffraction : Synchrotron radiation (λ = 0.7–1.5 Å) resolves bond lengths/angles.
  • Software Tools : SHELXL refines crystallographic models (R-factor < 5%), while ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks .

Q. What in vitro assays evaluate its pharmacological potential?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin inhibition) measure IC₅₀ values.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) quantify EC₅₀ at 48–72 hours.
  • Apoptosis Markers : Flow cytometry detects caspase-3 activation .

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